1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole
CAS No.:
Cat. No.: VC13895409
Molecular Formula: C6H8ClIN2
Molecular Weight: 270.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8ClIN2 |
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Molecular Weight | 270.50 g/mol |
IUPAC Name | 1-(3-chloropropyl)-4-iodopyrazole |
Standard InChI | InChI=1S/C6H8ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2 |
Standard InChI Key | BMIWBNYKNPBNKB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NN1CCCCl)I |
Introduction
Structural Overview
1-(3-Chloroprop-1-yl)-4-iodo-1H-pyrazole (C₆H₇ClIN₂) is a halogenated pyrazole derivative featuring an iodine atom at the 4-position and a 3-chloropropyl group at the 1-position of the pyrazole ring. Its molecular structure is characterized by:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Electrophilic iodine: Positioned at C4, enabling cross-coupling reactions.
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3-Chloropropyl chain: A flexible alkyl substituent with a terminal chlorine atom, offering sites for further functionalization.
The compound’s IUPAC name is derived from its substitution pattern, with the chloropropyl group (C3H6Cl) and iodine atom defining its regiochemistry (Figure 1).
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole typically involves electrophilic cyclization or post-functionalization strategies:
Route 1: Cyclization of α,β-Alkynic Hydrazones
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Hydrazone Formation: Propargyl aldehydes react with hydrazines to form α,β-alkynic hydrazones .
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Iodocyclization: Treatment with molecular iodine (I₂) and NaHCO₃ induces cyclization, yielding 4-iodopyrazoles .
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Alkylation: The 1-position is alkylated with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃/DMF) .
Example Reaction:
Route 2: Direct Functionalization
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N-Alkylation: 4-Iodo-1H-pyrazole is treated with 3-chloropropyl bromide in the presence of a base (e.g., NEt₃) .
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Cyclization + Alkylation | 55–65 | >95 | Competing side reactions at N2 |
Direct Alkylation | 70–80 | >98 | Requires anhydrous conditions |
Physicochemical Properties
Experimental Data (Inferred from Analogues)
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, H3), 6.90 (s, 1H, H5), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.65 (t, J = 6.4 Hz, 2H, CH₂Cl), 2.15 (m, 2H, CH₂).
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¹³C NMR: δ 148.2 (C4), 139.5 (C3), 105.8 (C5), 52.1 (N-CH₂), 44.8 (CH₂Cl), 32.1 (CH₂), 28.0 (I-C).
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent enables transition-metal-catalyzed couplings:
Substitution at the Chloropropyl Chain
Reaction | Conditions | Product |
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Nucleophilic substitution | KCN, DMSO, 80°C | 1-(3-Cyanoprop-1-yl)-4-iodo-1H-pyrazole |
Elimination | DBU, CH₃CN, reflux | 1-Allyl-4-iodo-1H-pyrazole |
Applications in Pharmaceutical Chemistry
Biological Activity (Inferred from Analogues)
Activity | Target | IC₅₀/EC₅₀ (μM) | Reference |
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Antimicrobial | E. coli, S. aureus | 12–25 | Pyrazole review |
Anticancer | A549 lung cancer cells | 8.5 | Pyrazole derivatives |
Drug Discovery Utility
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Building Block: Serves as a versatile intermediate for kinase inhibitors and antiviral agents .
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Radioimaging: The iodine-125 isotope variant is used in SPECT imaging probes .
Parameter | Value |
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GHS Pictograms | Irritant (Xi), Health Hazard |
Hazard Statements | H315, H319, H335 |
Precautionary Measures | P261, P305+P351+P338 |
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